REACTION_CXSMILES
|
N1C=CC=CC=1.[CH3:7][C:8]1[NH:9][C:10](=O)[C:11]2[N:12]([CH:14]=[CH:15][N:16]=2)[CH:13]=1.[OH-].[Na+].O=P(Cl)(Cl)[Cl:22]>>[Cl:22][C:10]1[C:11]2[N:12]([CH:14]=[CH:15][N:16]=2)[CH:13]=[C:8]([CH3:7])[N:9]=1 |f:2.3|
|
Name
|
|
Quantity
|
0.4 mL
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
0.97 g
|
Type
|
reactant
|
Smiles
|
CC=1NC(C=2N(C1)C=CN2)=O
|
Name
|
|
Quantity
|
19 mL
|
Type
|
reactant
|
Smiles
|
O=P(Cl)(Cl)Cl
|
Name
|
ice
|
Quantity
|
60 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
120 °C
|
Type
|
CUSTOM
|
Details
|
the reaction is stirred at 120° C. under N2 atmosphere for 4 h 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction is cooled to 60° C.
|
Type
|
STIRRING
|
Details
|
stirred for 1 h
|
Duration
|
1 h
|
Type
|
EXTRACTION
|
Details
|
extracted with CHCl3/IPA 9/1
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with MgSO4 anh.
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The crude product is purified by column chromatography
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=2N(C=C(N1)C)C=CN2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.383 g | |
YIELD: PERCENTYIELD | 35% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |